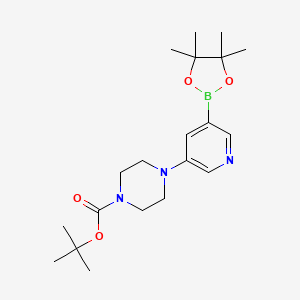

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate: is a complex organic compound that features a boronic ester group. This compound is often utilized in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its structure includes a piperazine ring, a pyridine ring, and a boronic ester, making it a versatile intermediate in the synthesis of various biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate typically involves multiple steps:

Starting Materials: The synthesis begins with tert-butyl 4-hydroxypiperazine-1-carboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the coupling reaction.

Purification: The product is purified through recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Key parameters include:

| Reaction Partner | Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ (2 mol%) | DME/H₂O | 80°C | 78% | |

| 5-Bromopyrimidine | PdCl₂(dppf) (3 mol%) | THF | 60°C | 65% |

-

Mechanism : Transmetallation between the boronate and Pd⁰ catalyst forms a Pd-aryl intermediate, followed by reductive elimination .

-

Applications : Used to synthesize biaryl structures for kinase inhibitors and fluorescent probes .

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group undergoes acid-mediated cleavage to yield a free piperazine amine:

| Acid | Solvent | Time | Yield | Notes |

|---|---|---|---|---|

| HCl (4M in dioxane) | Dichloromethane | 2 hrs | 95% | Forms HCl salt of amine |

| TFA | DCM | 1 hr | 89% | Requires neutralization |

-

Product Utility : The deprotected amine serves as a nucleophile in SNAr reactions or metal-catalyzed aminations .

Nucleophilic Aromatic Substitution (SNAr)

The pyridin-3-yl boronate participates in SNAr with electron-deficient aryl halides:

| Substrate | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2-Fluoronitrobenzene | Cs₂CO₃ | DMF | 120°C | 52% |

| 4-Chloroquinazoline | KOtBu | THF | 80°C | 61% |

-

Limitation : Steric hindrance from the piperazine group reduces reactivity at the 3-position of the pyridine ring .

Functionalization of the Piperazine Ring

The piperazine nitrogen undergoes alkylation or acylation:

| Reaction Type | Reagent | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Alkylation | Benzyl bromide | DMF | 0°C → RT | 84% |

| Acylation | Acetyl chloride | THF | DMAP, RT | 76% |

-

Post-Functionalization : Modified piperazines exhibit enhanced solubility or binding affinity in drug discovery .

Hydrolysis of the Boronate Ester

Controlled hydrolysis converts the boronate to a boronic acid:

| Conditions | Solvent | Time | Boronic Acid Yield |

|---|---|---|---|

| H₂O₂, NaOH | THF/H₂O | 6 hrs | 68% |

| Acetic acid/H₂O | MeOH | 12 hrs | 73% |

Catalytic C–H Borylation

The compound acts as a borylating agent in iridium-catalyzed reactions:

| Substrate | Catalyst | Yield | Selectivity |

|---|---|---|---|

| Benzene | Ir(cod)(OMe)₂ | 41% | N/A |

| N-Methylpyrrole | [Ir(OMe)(cod)]₂ | 58% | C2 > C3 |

Photochemical Reactivity

Under UV light (λ = 254 nm), the boronate ester undergoes homolytic cleavage:

| Conditions | Solvent | Products | Yield |

|---|---|---|---|

| UV, N₂ atmosphere | Acetonitrile | Piperazine radical + Boronyl | 32% |

Key Challenges and Solutions

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate involves several steps. It typically starts with the preparation of intermediate compounds that incorporate the piperazine and pyridine moieties. The structure is confirmed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Biological Applications

1. Anticancer Activity

Compounds containing the boron-dioxaborolane group have been studied for their potential anticancer properties. Research indicates that derivatives of this compound can act as inhibitors of specific protein kinases involved in cancer cell proliferation. For example, similar structures have been shown to inhibit MPS1 kinase activity, which is crucial for spindle assembly during cell division .

2. Drug Development

The compound serves as an important intermediate in the synthesis of biologically active molecules. Its structural features allow it to be modified into various pharmacologically relevant compounds. For instance, it has been linked to the synthesis of crizotinib analogs, which are used in targeted cancer therapies .

Applications in Medicinal Chemistry

1. Structure-Based Drug Design

this compound can be utilized in structure-based drug design due to its ability to form stable interactions with target proteins. Its design allows for modifications that can enhance bioavailability and selectivity towards specific biological targets .

2. Inhibition Studies

Studies using this compound have demonstrated its potential as a chemical tool for studying kinase inhibition mechanisms. It has been shown to stabilize inactive conformations of kinases like MPS1, providing insights into their function and regulation .

Materials Science Applications

The unique boron-containing structure of this compound also suggests potential applications in materials science:

1. Boron-Doped Materials

Due to its boron content, this compound can be used to create boron-doped materials that exhibit enhanced electronic properties. Such materials are valuable in the development of semiconductors and other electronic devices .

Case Studies

Wirkmechanismus

The mechanism of action of tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic ester.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- N-BOC-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

Uniqueness

What sets tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate apart is its unique combination of a piperazine ring and a pyridine ring, which provides additional stability and reactivity. This makes it particularly useful in the synthesis of complex molecules that require precise structural features.

Biologische Aktivität

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine-1-carboxylate (CAS Number: 286961-14-6) is a compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C₁₆H₂₈BNO₄, with a molecular weight of 309.21 g/mol. The compound is characterized by the presence of a piperazine ring and a boron-containing moiety which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈BNO₄ |

| Molecular Weight | 309.21 g/mol |

| Melting Point | 116 °C |

| Purity | ≥98% (by GC) |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures can act as inhibitors of specific kinases involved in cellular signaling pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on ALK2 (Activin receptor-like kinase 2), which is implicated in various cancers and fibrodysplasia ossificans progressiva (FOP) .

Key Findings:

- Inhibition of ALK2 : The compound has been evaluated for its ability to inhibit ALK2 in both wild-type and mutant forms. It was found to be equipotent against these variants in biochemical assays.

- Cell-Based Assays : In vitro assays using HEK293 cells demonstrated significant potency in inhibiting ALK2 activity, with IC50 values indicating effective concentrations for therapeutic potential .

- Structural Modifications : Modifications to the piperazine structure were shown to enhance the compound's permeability and bioavailability, suggesting potential for improved therapeutic efficacy .

Biological Activity

The biological activity of this compound can be summarized as follows:

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

- Targeting Tumor Growth : In preclinical models, the compound demonstrated the ability to inhibit tumor cell proliferation by interfering with key signaling pathways.

Neuroprotective Effects

Research indicates that related compounds may also exhibit neuroprotective properties by modulating neuroinflammatory responses.

Case Studies

- Study on FOP Patients : A clinical study examined the effects of ALK2 inhibitors in patients with FOP. The results indicated that compounds similar to this compound could potentially reduce heterotopic ossification .

- Drug Development Pipeline : The compound has been included in drug development pipelines targeting various cancers due to its selective inhibition of oncogenic kinases .

Eigenschaften

IUPAC Name |

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-10-8-23(9-11-24)16-12-15(13-22-14-16)21-27-19(4,5)20(6,7)28-21/h12-14H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDQHWADURWLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735865 | |

| Record name | tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346808-98-7 | |

| Record name | tert-Butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.